molecular formula C16H18N4O2S B2362732 3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione CAS No. 867041-04-1

3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione

Cat. No. B2362732
CAS RN: 867041-04-1
M. Wt: 330.41
InChI Key: QRKNHNRJVMOXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione, also known as MRS2179, is a selective P2Y1 purinergic receptor antagonist. It was first synthesized by Jacobson and his colleagues in 1993. Since then, MRS2179 has been widely used in scientific research due to its ability to selectively block P2Y1 receptor-mediated responses.

Mechanism of Action

3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione selectively blocks P2Y1 receptor-mediated responses by binding to the receptor and preventing the binding of endogenous ligands such as ADP. This leads to a reduction in downstream signaling pathways that are involved in platelet aggregation, vasoconstriction, and inflammation.
Biochemical and Physiological Effects:
3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione has been shown to have several biochemical and physiological effects. It inhibits platelet aggregation by blocking the P2Y1 receptor, which is involved in platelet activation. It also reduces ischemic brain injury by decreasing the release of glutamate and reducing oxidative stress. In addition, 3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione has been shown to attenuate neuropathic pain by reducing the release of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione in lab experiments include its high selectivity for the P2Y1 receptor, its ability to block receptor-mediated responses, and its well-established pharmacological profile. However, the limitations of using 3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione include its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the use of 3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione in scientific research. One area of interest is the role of P2Y1 receptors in cancer progression and metastasis. Another area is the potential use of 3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione as a therapeutic agent for the treatment of various diseases such as stroke, neuropathic pain, and inflammatory disorders. Additionally, further studies are needed to investigate the potential off-target effects of 3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione and to develop more potent and selective P2Y1 receptor antagonists.

Synthesis Methods

The synthesis of 3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione involves a multi-step process that starts with the reaction of 4-methylthiophenol with 3-methyl-7-propargylxanthine to form 3-methyl-8-(4-methylphenyl)sulfanyl-7-propargylxanthine. This intermediate is then reacted with 2,6-dioxo-1,2,3,6-tetrahydropurine to yield 3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione.

Scientific Research Applications

3-Methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione has been used extensively in scientific research to study the role of P2Y1 receptors in various physiological and pathological processes. It has been shown to inhibit platelet aggregation, reduce ischemic brain injury, and attenuate neuropathic pain.

properties

IUPAC Name

3-methyl-8-(4-methylphenyl)sulfanyl-7-propylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-4-9-20-12-13(19(3)15(22)18-14(12)21)17-16(20)23-11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKNHNRJVMOXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1SC3=CC=C(C=C3)C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-8-(4-methylphenylthio)-7-propyl-1,3,7-trihydropurine-2,6-dione

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